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Compound of Interest

4-(4-Methylbenzene-1-
Compound Name:

sulfonyl)cinnoline
CAS No.: 62196-38-7
Cat. No.: B12908582

Get Quote

Executive Summary & Chemical Context

The cinnoline (1,2-benzodiazine) scaffold represents a critical bioisostere of quinoline and
iIsoquinoline in medicinal chemistry. While 4-amino and 4-oxo cinnolines are widely
documented, 4-sulfonyl cinnolines occupy a unique niche. They serve a dual purpose:

o Potent Electrophilic Intermediates: The C4-sulfonyl group acts as an excellent leaving group
(nucleofuge) for

reactions, often superior to halogens due to the high electron-withdrawing capability of the
sulfone and the activating nature of the N1-N2 bond.

» Active Pharmacophores: In their own right, 4-sulfonyl cinnolines—particularly 4-
methylsulfonyl (

) derivatives—are investigated as COX-2 inhibitors (mimicking the diaryl heterocyclic sulfone
class like Rofecoxib) and anticancer agents targeting specific kinases or tubulin
polymerization.
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This guide analyzes the SAR of the 4-sulfonyl moiety, focusing on electronic modulation, steric
constraints, and the "sulfone bridge" geometry.

Chemical Space and Synthesis

To study the SAR, one must first master the synthesis. The 4-sulfonyl group is rarely introduced
directly via electrophilic aromatic substitution. Instead, it is installed via nucleophilic
displacement of a 4-halo precursor using sulfinate salts.

Core Synthetic Protocol

The most robust method involves the reaction of 4-chlorocinnoline with sodium
alkane/arenesulfinates.

Protocol: Synthesis of 4-(Methylsulfonyl)cinnoline

e Reagents: 4-Chlorocinnoline (1.0 eq), Sodium Methanesulfinate (1.5 eq).
e Solvent: DMF or DMSO (anhydrous).
e Conditions: Heat at 80—100°C for 4—6 hours under

atmosphere.

o Workup: Pour into ice water. The sulfone product typically precipitates as a solid due to high
crystallinity and lower polarity than the salt. Filtration and recrystallization from
Ethanol/Hexane.[1]

Mechanism: The reaction proceeds via an

mechanism.[1] The N2 nitrogen of the cinnoline ring renders the C4 position highly electron-
deficient, facilitating the attack of the sulfinate anion.

Visualization of Synthetic Workflow

The following diagram outlines the conversion from the hydroxy precursor to the sulfone and its
subsequent utility.
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Figure 1: Synthetic pathway to 4-sulfonyl cinnolines and their use as reactive scaffolds.

Click to download full resolution via product page

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-sulfonyl cinnolines is governed by three distinct vectors: the Sulfonyl Moiety (C4),
the Pyridazine Core (C3), and the Benzenoid Ring (C5-C8).

Vector A: The C4-Sulfonyl Group (The Warhead)

The nature of the group attached to the sulfone (
in

) is the primary determinant of biological activity.
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Substituent (R) Physicochemical Effect Biological Implication

COX-2 Selectivity: Fits the

Low steric bulk, H-bond secondary pocket of COX-2
Methyl (-Me) ] ]
acceptor potential. (Val523). Classic
pharmacophore.
Anticancer/Kinase: Enhances
Phenyl (-Ph) High lipophilicity, steric bulk. hydrophobic interactions in

ATP-binding pockets.

) o Metabolic Stability: The methyl
Increased lipophilicity over ) ) )
p-Tolyl group is a site for metabolic

phenyl. o
oxidation (CYP450).
Reactivity: Makes the C4
position extremely
Trifluoromethyl Strong EWG, high lipophilicity. electrophilic; often too reactive

for in vivo stability (rapid

hydrolysis).

Vector B: The C3 Position (The Gatekeeper)

Substituents at C3 influence the planarity of the ring and the steric environment of the C4-

sulfonyl group.
o H (Unsubstituted): Allows free rotation of the C4-sulfonyl group.

o Methyl/Alkyl: Introduces "peri-strain” with the C4 substituent, potentially locking the sulfone
into a specific conformation favorable for binding but unfavorable for synthesis (steric
hindrance during

)

o Aryl: Creates a biaryl system. If the C4 substituent is also bulky, this leads to significant
twisting, disrupting planarity (atropisomerism potential).

Vector C: The Benzenoid Ring (C5-C8)
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Modifications here tune the electronic density of the heterocyclic core.

e Electron Withdrawing Groups (6-F, 6-Cl): Increase the electrophilicity of C4. This enhances
the potency of the compound if it acts as a covalent inhibitor or reactive intermediate, but
may reduce metabolic half-life.

» Electron Donating Groups (6-OMe, 7-OMe): Increase electron density. This stabilizes the
ring against hydrolysis but may weaken the H-bonding potential of the N1/N2 nitrogens.

SAR Logic Diagram

4-Sulfonyl Cinnoline Core

C4-Sulfonyl Group C3 Substituent Benzenoid Ring (C6/C7)
(Primary Pharmacophore) (Steric Gatekeeper) (Electronic Tuning)
R =Me R =Aryl R=H R=Ph EWG (F, CI) EDG (OMe)
COX-2 Selectivity Kinase Affinity Flexible Conformation Twisted Geometry Increases C4 Reactivity Increases Stability

Figure 2: SAR Decision Tree for 4-Sulfony! Cinnoline Optimization.

Click to download full resolution via product page

Biological Targets & Case Studies
COX-2 Inhibition

The 4-methylsulfonyl phenyl moiety is a validated pharmacophore for COX-2 inhibition (e.g.,
Celecoxib, Rofecoxib). Cinnolines serve as bioisosteres to the quinoline/isoquinoline scaffolds

used in these drugs.

e Mechanism: The sulfonyl oxygens form hydrogen bonds with Arg120 and Tyr355 in the COX-
2 active site. The cinnoline nitrogen (N2) can accept a hydrogen bond, potentially enhancing
affinity compared to the carbocyclic naphthalene analogs.
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* SAR Finding: 4-Methylsulfonyl cinnolines exhibit higher selectivity for COX-2 over COX-1
when the C3 position is substituted with a lipophilic aryl group (phenyl or 4-fluorophenyl),
filling the hydrophobic channel.

Anticancer Activity (Kinase Inhibition)

While sulfonamides are more common in kinase inhibitors, 4-sulfonyl cinnolines have shown
activity against solid tumors.

» Bioisosterism: They act as analogs to 4-sulfonyl quinolines.

o Data Insight: In comparative studies (MTT assays against MCF-7 and HelLa lines), 4-
arylsulfonyl cinnolines often show

values in the low micromolar range (1-10
). The presence of a 6,7-dimethoxy substitution pattern (mimicking the quinazoline core of

Gefitinib) significantly improves potency.

Antimicrobial Potential

Cinnoline sulfonamides (where the sulfur is attached to the ring via nitrogen) are well-known
antibacterials. However, the C-sulfonyl variants (C4-SO2R) function differently, likely via
interference with bacterial redox systems due to their high reduction potential.

Experimental Protocols
General Procedure for Nucleophilic Substitution
(Synthesis)

Objective: Synthesis of 4-(Phenylsulfonyl)-6,7-dimethoxycinnoline.
o Preparation: Dissolve 4-chloro-6,7-dimethoxycinnoline (1.0 mmol) in anhydrous DMF (5 mL).
e Addition: Add Sodium benzenesulfinate (1.5 mmol, 1.5 eq).

e Reaction: Stir the mixture at 90°C for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in
DCM). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (sulfone) should
appear.
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Quench: Pour the hot reaction mixture into crushed ice (20 g) with vigorous stirring.

Isolation: A precipitate will form. Filter the solid, wash with cold water (3x 10 mL) and diethyl
ether (2x 5 mL) to remove unreacted organic impurities.

Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure sulfone as off-white
needles.

In Vitro COX-2 Inhibition Assay (Summary)

Kit: Cayman Chemical COX Inhibitor Screening Assay (Colorimetric).

Method: Measure the peroxidase activity of the heme-COX complex.

Protocol: Incubate purified COX-2 enzyme with the 4-sulfonyl cinnoline test compound (0.01
- 100

) for 10 minutes at 25°C. Add Arachidonic acid and colorimetric substrate. Measure
Absorbance at 590 nm.

Calculation: Determine

using a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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